Imidazo[1,2-a]pyridin-8-ol hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKPDOMWNWJIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516001 | |
| Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-11-8 | |
| Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization
The direct condensation of 2-aminopyridine derivatives with carbonyl-containing substrates remains a cornerstone for imidazo[1,2-a]pyridine synthesis. For Imidazo[1,2-a]pyridin-8-ol hydrochloride, p-toluenesulfonic acid (pTSA) or sulfuric acid catalyzes the cyclization of 2-amino-5-hydroxypyridine with α-halo ketones or aldehydes under solventless conditions. This method achieves moderate yields (45–60%) but requires careful temperature control to avoid side reactions such as Ortoleva–King type transformations.
Key Reaction Parameters
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-5-hydroxypyridine + Bromoacetaldehyde | pTSA | 80 | 58 |
| 2-Amino-5-hydroxypyridine + Chloroacetone | H₂SO₄ | 100 | 52 |
Iodine-Mediated Reactions
Iodine serves as a dual catalyst and oxidant in eco-friendly protocols. A mechanochemical approach using automated grindstone chemistry enables the synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives at ambient temperature. Here, 2-amino-5-hydroxypyridine reacts with α,α-dichloroacetone in the presence of iodine (10 mol%) and ammonium acetate, achieving 68% yield within 2 hours. The mechanism involves:
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Iodine-assisted enolization of the ketone.
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Tautomerization and cyclization.
Halogenation and Cross-Coupling Strategies
Bromo Intermediate Synthesis
A patent route for related compounds (e.g., olprinone hydrochloride) highlights the utility of brominated intermediates. 2-Amino-5-bromopyridine undergoes ring-closure with bromoacetaldehyde diethyl acetal to yield 6-bromoimidazo[1,2-a]pyridine, which is subsequently hydrolyzed to the 8-hydroxy derivative. This method, though involving harsh conditions (H₂SO₄, 100°C), provides a scalable pathway with 65–70% purity before hydrochloride salt formation.
Optimization Challenges
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Bromine residue removal requires repeated recrystallization.
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Over-oxidation risks necessitate inert atmospheres.
Oxidative Coupling and Multicomponent Reactions
DMSO-Iodine System
VulcanChem’s protocol employs dimethyl sulfoxide (DMSO) as a methylene donor and iodine (20 mol%) with potassium persulfate (K₂S₂O₈) in a one-pot reaction. 2-Amino-5-hydroxypyridine reacts with aryl ketones at 80°C for 6 hours, yielding 70–75% this compound after HCl treatment.
Advantages
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Atom-economical with minimal byproducts.
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Tolerates electron-withdrawing substituents on aryl ketones.
Mechanistic Insights
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DMSO generates reactive methylene intermediates.
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Iodine facilitates C–N bond formation.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | pTSA/H₂SO₄ | 45–60 | 4–8 | Moderate |
| Iodine Mechanochemical | I₂/NH₄OAc | 68 | 2 | High |
| Bromo Intermediate Route | H₂SO₄ | 65–70 | 12 | Low |
| DMSO-Iodine Oxidative | I₂/K₂S₂O₈ | 70–75 | 6 | High |
Critical Observations
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridin-8-one.
Reduction: Formation of reduced imidazo[1,2-a]pyridin-8-ol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridin-8-ol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridin-8-ol hydrochloride serves as a valuable scaffold for drug development due to its ability to interact with various biological targets. Notable applications include:
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling. Inhibiting Btk can be beneficial in treating autoimmune diseases and certain cancers .
- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridin-8-ol exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Research indicates that this compound may help modulate inflammatory responses, suggesting potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science:
- Scaffold for New Materials : Due to its chemical properties, it can be utilized as a building block in synthesizing novel materials with specific electronic or optical properties.
Case Study 1: Inhibition of Btk
A study investigated the efficacy of this compound as a Btk inhibitor. The compound exhibited an IC50 value of less than 100 nanomolar in biochemical assays, demonstrating its potential for treating B-cell mediated diseases .
Case Study 2: Antibacterial Activity
In vitro tests conducted on synthesized derivatives of imidazo[1,2-a]pyridin-8-ol showed potent activity against various bacterial strains. The results indicated that modifications to the hydroxyl group position could enhance antibacterial efficacy .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is known to inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets may include enzymes involved in nucleic acid synthesis or cell wall formation . Additionally, the compound’s ability to form stable complexes with metal ions enhances its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations at Position 8
The substituent at position 8 significantly alters physicochemical and pharmacological properties. Key analogs include:
Carboxylic Acid Derivatives
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS 145335-90-6):
Amine Derivatives
- Imidazo[1,2-a]pyridin-8-amine hydrochloride (C₇H₈ClN₃):
- C-Imidazo[1,2-a]pyridin-6-yl-methylamine hydrochloride (CAS 1352305-21-5):
Halogenated Derivatives
- 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride (CAS 1820607-31-5):
- 8-Chloro-imidazo[1,2-a]pyridine (CAS 1195251-29-6):
Physicochemical and Analytical Comparisons
*Theoretical estimates based on structural analogs.
Biological Activity
Imidazo[1,2-a]pyridin-8-ol hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its fused bicyclic structure, which includes a pyridine and an imidazole ring. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of approximately 170.6 g/mol. The compound's unique structural features contribute to its biological activity and make it a valuable scaffold for drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic Activity : It has shown efficacy against Leishmania donovani and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. In vitro studies demonstrated that the compound effectively inhibited these parasites in intracellular infection assays with low cytotoxicity to host cells .
- Antimicrobial Properties : The compound has been identified as a potent inhibitor of Mycobacterium tuberculosis and Mycobacterium bovis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of tuberculosis .
- Enzyme Inhibition : this compound interacts with several enzymes, particularly protein kinases involved in cell signaling pathways. Its ability to bind to the active sites of these enzymes suggests potential applications in cancer treatment by modulating cellular processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the imidazo[1,2-a]pyridine scaffold can influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Positioning | Enhances binding affinity to target proteins |
| Substitution at the 8-position | Alters antiparasitic efficacy without increasing toxicity |
| Variations in the nitrogen content | Impacts antimicrobial potency |
These findings indicate that careful modification of the imidazo[1,2-a]pyridine structure can lead to compounds with enhanced therapeutic profiles.
Case Study 1: Antiparasitic Efficacy
A collaborative study utilized virtual screening to identify Imidazo[1,2-a]pyridin-8-ol derivatives as hits against visceral leishmaniasis. The optimized compounds demonstrated improved antiparasitic activity and selectivity indices compared to initial hits from high-throughput screening campaigns. This research highlights the potential for developing targeted therapies against parasitic infections using this scaffold .
Case Study 2: Tuberculosis Inhibition
Another significant study focused on the inhibition of Mycobacterium tuberculosis. Researchers identified several derivatives of Imidazo[1,2-a]pyridin-8-ol that exhibited potent activity against drug-resistant strains. The study provided evidence for the compound's mechanism of action through targeting specific bacterial enzymes critical for survival, thus paving the way for new tuberculosis treatments .
Q & A
Q. What statistical methods validate the robustness of synthetic protocols?
- Answer : Apply ANOVA to assess batch-to-batch variability and Grubbs’ test to identify outliers. For method validation, calculate relative standard deviation (RSD) across triplicate runs and use control charts to monitor process stability. Collaborative trials with inter-laboratory data sharing enhance reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
